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Compound of Interest

Compound Name: 6-Nitronicotinamide

Cat. No.: B11771606 Get Quote

Disclaimer: Publicly available experimental data for the parent compound, 6-
Nitronicotinamide, is limited. This guide provides an independent verification and comparison

of a specific, published derivative: N-((1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-

yl)methyl)-6-nitronicotinamide (hereafter referred to as Compound 6b28), which has

documented antimycobacterial activity. The data presented is based on a peer-reviewed study

and is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Antimycobacterial Activity
and Cytotoxicity
The following tables summarize the in vitro activity of Compound 6b28 and two other

structurally related quinolone derivatives, Compound 6b6 and Compound 6b12, against

Mycobacterium tuberculosis and their toxicity against mammalian cell lines.[1]

Table 1: Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
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Compound
MIC against M.
tuberculosis H37Rv
(μg/mL)

MIC against Multidrug-
Resistant (MDR) TB Strain
(μg/mL)

Compound 6b28
Not explicitly provided, but part

of a series with good activity

Not explicitly provided, but part

of a series with good activity

Compound 6b6 1.2 - 3 3

Compound 6b12 1.2 - 3 2.9

Isoniazid (Control) Not explicitly provided Not explicitly provided

Table 2: In Vitro Cytotoxicity (IC50)

Compound
Cytotoxicity against A549
cells (μg/mL)

Cytotoxicity against Vero
cells (μg/mL)

Compound 6b28 >100 >50

Compound 6b6 >100 >50

Compound 6b12 >100 >50

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced study.

Synthesis of N-((1-Methyl-3-oxo-2,3,5,6,7,8-
hexahydroisoquinolin-4-yl)methyl)-6-nitronicotinamide
(Compound 6b28)
The synthesis of Compound 6b28 is part of a larger synthetic effort to produce a series of

quinolone derivatives.[1] The general procedure involves the reaction of a suitable quinolone

core with 6-nitronicotinoyl chloride. The purity of the final compound was confirmed by HPLC

analysis, and its structure was characterized using 1H NMR spectroscopy.[1]
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1H NMR Data for Compound 6b28 (400 MHz, Chloroform-d): δ 8.78 (d, J = 2.5 Hz, 1H), 8.34 (t,

J = 5.6 Hz, 1H), 8.10 (dd, J = 8.3, 2.4 Hz, 1H), 7.36 (d, J = 8.3 Hz, 1H), 4.35 (d, J = 5.7 Hz,

2H), 3.39 (t, J = 6.1 Hz, 2H), 2.72 (t, J = 6.4 Hz, 2H), 2.46 (s, 3H), 1.95 (p, J = 6.2 Hz, 2H).[1]

Antimycobacterial Activity Assay (Microplate Alamar
Blue Assay - MABA)
The in vitro antimycobacterial activity of the synthesized compounds was determined against

the M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay.[1]

Preparation of Mycobacterial Inoculum:M. tuberculosis H37Rv was cultured in Middlebrook

7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase

(OADC), and 0.05% Tween 80. The culture was incubated at 37°C until it reached the log

phase of growth. The turbidity of the bacterial suspension was adjusted to a McFarland

standard of 1.0.

Assay Procedure:

The assay was performed in 96-well microplates.

The test compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9

broth to obtain the desired concentrations.

100 µL of the mycobacterial inoculum was added to each well containing the test

compound.

Isoniazid was used as a positive control.

The plates were incubated at 37°C for 5-7 days.

After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added

to each well.

The plates were re-incubated at 37°C for 24 hours.

A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory

Concentration (MIC) was determined as the lowest concentration of the compound that
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prevented this color change.

Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was evaluated against human lung adenocarcinoma A549

cells and African green monkey kidney Vero cells using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Cell Culture: A549 and Vero cells were maintained in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at

37°C in a humidified atmosphere with 5% CO2.

Assay Procedure:

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to

adhere overnight.

The cells were then treated with various concentrations of the test compounds dissolved in

DMSO (the final DMSO concentration was kept below 0.5%).

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each

well.

The plates were incubated for another 4 hours at 37°C.

The medium containing MTT was then removed, and 150 µL of DMSO was added to each

well to dissolve the formazan crystals.

The absorbance was measured at 570 nm using a microplate reader.

The percentage of cell viability was calculated relative to the untreated control cells. The

IC50 value, the concentration of the compound that causes 50% inhibition of cell growth,

was determined from the dose-response curve.

Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the

structure-activity relationship study.
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Caption: Experimental workflow from synthesis to biological evaluation.
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Caption: Logical flow of the Structure-Activity Relationship (SAR) study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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